3-(Azetidin-1-yl)-2,2-difluoropropan-1-amine
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Overview
Description
3-(Azetidin-1-yl)-2,2-difluoropropan-1-amine is a heterocyclic compound featuring an azetidine ring, which is a four-membered ring containing nitrogen. The presence of two fluorine atoms on the propan-1-amine moiety adds unique chemical properties to this compound. Azetidine derivatives are known for their biological activities and are used in various pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Azetidin-1-yl)-2,2-difluoropropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of azetidine derivatives.
Fluorination: The introduction of fluorine atoms can be achieved through various fluorination reactions. One approach is the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(Azetidin-1-yl)-2,2-difluoropropan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound’s biological activity makes it a valuable tool for studying enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 3-(Azetidin-1-yl)-2,2-difluoropropan-1-amine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. The presence of fluorine atoms enhances the compound’s binding affinity and stability, making it a potent modulator of biological pathways .
Comparison with Similar Compounds
Azetidine: A simple four-membered ring containing nitrogen, used as a building block in organic synthesis.
2-Azetidinone:
3-(Azetidin-1-yl)propan-1-amine: Similar in structure but lacks the fluorine atoms, resulting in different chemical properties.
Uniqueness: 3-(Azetidin-1-yl)-2,2-difluoropropan-1-amine is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and studying biological systems .
Properties
Molecular Formula |
C6H12F2N2 |
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Molecular Weight |
150.17 g/mol |
IUPAC Name |
3-(azetidin-1-yl)-2,2-difluoropropan-1-amine |
InChI |
InChI=1S/C6H12F2N2/c7-6(8,4-9)5-10-2-1-3-10/h1-5,9H2 |
InChI Key |
ILAGWFUFLNTGAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC(CN)(F)F |
Origin of Product |
United States |
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